1H-Imidazole-4,5-dicarbonyl dichloride
Overview
Description
1H-Imidazole-4,5-dicarbonyl dichloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1H-Imidazole-4,5-dicarbonyl dichloride typically involves the chlorination of 1H-Imidazole-4,5-dicarboxylic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid groups to acyl chlorides. The general reaction scheme is as follows:
Starting Material: 1H-Imidazole-4,5-dicarboxylic acid
Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Chemical Reactions Analysis
1H-Imidazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride groups are highly reactive towards nucleophiles, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, which can replace the chloride atoms to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form 1H-Imidazole-4,5-dicarboxylic acid.
Reduction: The compound can be reduced to form 1H-Imidazole-4,5-dimethylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1H-Imidazole-4,5-dicarbonyl dichloride has several applications in scientific research:
Synthetic Chemistry: It serves as a key intermediate in the synthesis of various imidazole derivatives, which are important in medicinal chemistry for developing drugs with antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the preparation of functional materials, including polymers and resins, due to its ability to form stable linkages with other molecules.
Biological Studies: Researchers use this compound to study enzyme inhibition and protein modification, as it can react with amino groups in proteins.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4,5-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The acyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by modifying active site residues.
Comparison with Similar Compounds
1H-Imidazole-4,5-dicarbonyl dichloride can be compared with other imidazole derivatives such as:
1H-Imidazole-4,5-dicarboxylic acid: The precursor to this compound, which has carboxylic acid groups instead of acyl chlorides.
1H-Imidazole-4,5-dimethylamine: A reduced form of the compound with methylamine groups.
1H-Imidazole-4,5-dicarbonitrile: Another derivative with nitrile groups, which has different reactivity and applications.
The uniqueness of this compound lies in its highly reactive acyl chloride groups, making it a valuable intermediate for further chemical transformations.
Properties
IUPAC Name |
1H-imidazole-4,5-dicarbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFGGOYAMHRBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574029 | |
Record name | 1H-Imidazole-4,5-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59399-36-9 | |
Record name | 1H-Imidazole-4,5-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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